3-(aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride
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Overview
Description
3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group attached to an isoindolone ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Isoindolone Derivatives: The starting material, 2-methyl-2,3-dihydro-1H-isoindol-1-one, can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to introduce the aminomethyl group.
Amination Reactions:
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution Reactions: Substitution reactions can be carried out to replace functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions can produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of different derivatives with altered functional groups.
Scientific Research Applications
3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It can serve as a ligand or inhibitor in biological studies, interacting with various biomolecules.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine: This compound has a similar structure but differs in the presence of a pyridine ring instead of an isoindolone ring.
2-Methyl-2,3-dihydro-1H-isoindol-1-one: This compound lacks the aminomethyl group, making it structurally different.
Uniqueness: 3-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is unique due to its specific combination of functional groups and ring system, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(aminomethyl)-2-methyl-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-12-9(6-11)7-4-2-3-5-8(7)10(12)13;/h2-5,9H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCGPVYSOXKWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2C1=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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